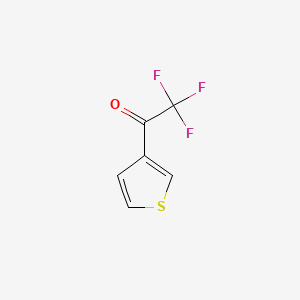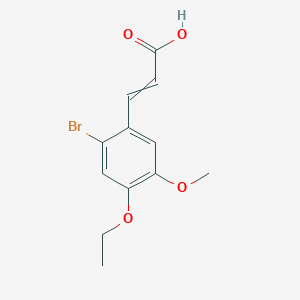
(E)-3-(2-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid
Übersicht
Beschreibung
(E)-3-(2-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid, commonly referred to as BEMPA, is an organic compound that has been used in a variety of scientific research applications. BEMPA is a derivative of acrylic acid and has a distinct structure that makes it useful in a variety of research applications. BEMPA is an important compound due to its unique properties and potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, which share a structural relationship with (E)-3-(2-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid, have been extensively studied for their anticancer properties. The 3-phenyl acrylic acid functionality inherent to cinnamic acids provides multiple reactive sites for chemical modifications, leading to various derivatives with potential antitumor efficacy. Research over the last two decades has significantly focused on exploring the antitumor capabilities of these derivatives, recognizing them as both traditional and innovative antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Biotechnological Routes from Biomass
Lactic acid, produced from the fermentation of biomass sugars, serves as a precursor for several valuable chemicals, including acrylic acid. Biotechnological routes for converting lactic acid into potentially useful chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester highlight the significance of biomass-derived materials in sustainable chemistry. These routes offer "greener" alternatives to chemical syntheses, with the potential to replace conventional methods in the future, thereby aligning with sustainable development goals (Gao, Ma, & Xu, 2011).
Biomedical Applications of Acrylic Acid Plasma Polymerization
The plasma polymerization of organic compounds like acrylic acid has proven effective for creating thin films with specific surface chemistries, useful for biomedical applications. These polymer layers, particularly those containing carboxylic acid functional groups, are attractive for stimulating cell adhesion and proliferation, indicating potential applications in tissue regeneration and biomolecule immobilization. The non-invasive and solvent-free nature of non-thermal plasma as a technique for surface modification underscores the importance of acrylic acid derivatives in advancing biomedical materials (Bitar, Cools, De Geyter, & Morent, 2018).
Eigenschaften
IUPAC Name |
(E)-3-(2-bromo-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-11-7-9(13)8(4-5-12(14)15)6-10(11)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTZWQDMSMBMPI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)Br)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)
![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)
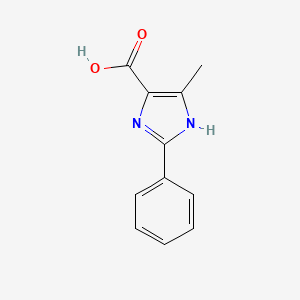
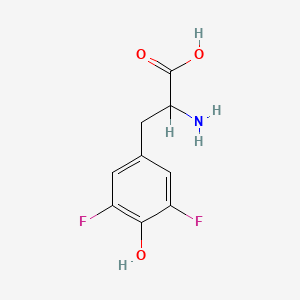
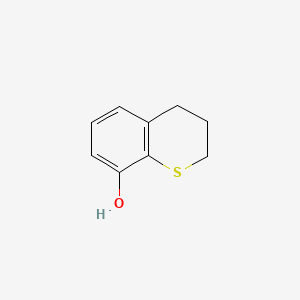

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide](/img/structure/B1604630.png)
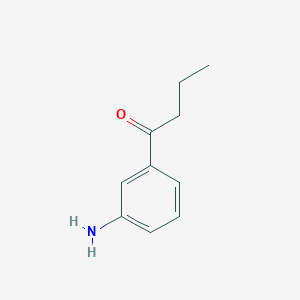
![2,3-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1604634.png)
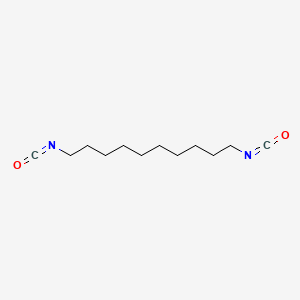
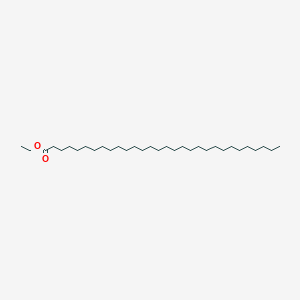
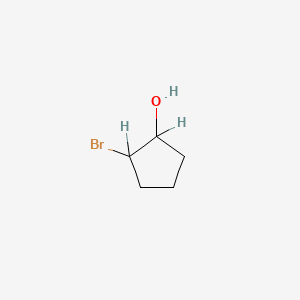
![Spiro[5.5]undeca-1,8-dien-3-one](/img/structure/B1604640.png)
